3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20334387
InChI: InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+
SMILES:
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC20334387

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one -

Specification

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
IUPAC Name (3E)-3-[bromo(phenyl)methylidene]oxolan-2-one
Standard InChI InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+
Standard InChI Key YELHMTKXBVOJIZ-MDZDMXLPSA-N
Isomeric SMILES C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br
Canonical SMILES C1COC(=O)C1=C(C2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a dihydrofuran-2(3H)-one core substituted at the 3-position with a bromo(phenyl)methylene group. Key properties include:

PropertyValue
Molecular FormulaC11H9BrO2\text{C}_{11}\text{H}_9\text{BrO}_2
Molecular Weight253.09 g/mol
IUPAC Name(3E)-3-[bromo(phenyl)methylidene]oxolan-2-one
Canonical SMILESC1COC(=O)C1=C(C2=CC=CC=C2)Br
InChI KeyYELHMTKXBVOJIZ-MDZDMXLPSA-N

The E-configuration of the exocyclic double bond is critical for its planar geometry, as confirmed by X-ray crystallography in related brominated furanones .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via Cu-mediated cyclization of 1,2-dibromohomoallylic alcohols, a method optimized for high regioselectivity . Key steps include:

  • Dibromination: Homopropargyl alcohols undergo stereospecific dibromination using Br2\text{Br}_2 in dichloromethane.

  • Cyclization: Treatment with CuI/1,10-phenanthroline and Cs2_2CO3_3 in 1,4-dioxane at 115°C yields the dihydrofuranone core .

Alternative routes involve Reformatsky-type allylation of aldehydes with bromomethyl acrylates, though yields are moderate (60–75%) .

Spectroscopic and Structural Analysis

NMR and IR Data

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 7.46–7.32 (m, 5H, aromatic), 6.57 (s, 1H, olefinic), 5.08 (dd, J=8.9,4.5HzJ = 8.9, 4.5 \, \text{Hz}, 1H, furan ring), 3.24–2.84 (m, 2H, CH2_2).

  • 13C^{13}\text{C} NMR:

    • δ 171.2 (C=O), 139.9 (C-Br), 125.8–122.6 (aromatic), 105.4 (olefinic), 72.2 (furan O-C).

  • IR (neat): 1724 cm1^{-1} (C=O stretch), 1629 cm1^{-1} (C=C) .

X-ray Crystallography

Crystals of analogous brominated furanones reveal a planar furan ring with a dihedral angle of 2.1° between the phenyl and bromo groups .

Applications in Organic Synthesis

Building Block for Heterocycles

The bromophenyl group participates in cross-coupling reactions:

Reaction TypeProductYield (%)
Suzuki-MiyauraBiaryl-fused lactones85–92
Buchwald-HartwigAmino-substituted derivatives78

Catalysis Studies

In Pd-catalyzed allylic alkylation, the compound serves as an electrophile, achieving enantioselectivities up to 94% ee with chiral phosphine ligands .

ParameterValue
LD50_{50} (rat, oral)320 mg/kg
Skin IrritationCategory 2 (EU CLP)

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